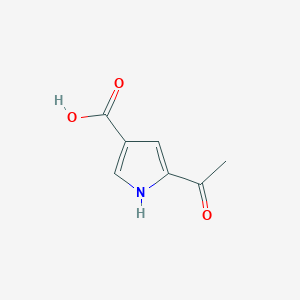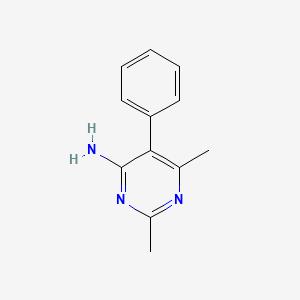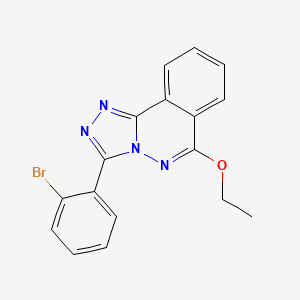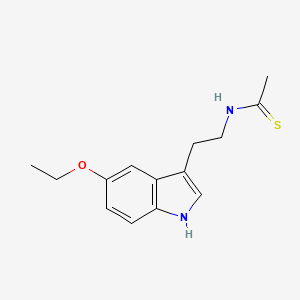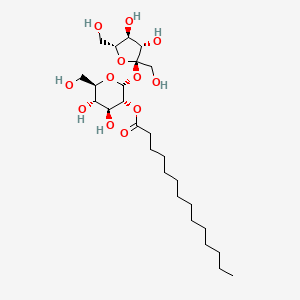
6-Methoxy-N-methylpyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-N-methylpyridazin-3-amine is a chemical compound with the molecular formula C6H9N3O. It belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N-methylpyridazin-3-amine typically involves the reaction of 3-amino-6-methoxypyridazine with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature and stirring for a few hours. The product is then purified using chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of automated systems for reaction monitoring and product isolation is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N-methylpyridazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Sodium Hydride: Used as a base in substitution reactions.
Methyl Iodide: Used as a methylating agent.
Tetrahydrofuran (THF): Common solvent for reactions involving this compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, methylation reactions yield N-methylated derivatives, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
6-Methoxy-N-methylpyridazin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Methoxy-N-methylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve inhibition or activation of these targets. For example, pyridazine derivatives are known to inhibit phosphodiesterase enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridazin-3-amine: Similar in structure but lacks the N-methyl group.
6-Methoxypyridin-3-amine: Contains a pyridine ring instead of a pyridazine ring.
Uniqueness
6-Methoxy-N-methylpyridazin-3-amine is unique due to the presence of both methoxy and N-methyl groups, which confer specific chemical properties and reactivity. These functional groups make it a valuable intermediate in the synthesis of more complex molecules with potential biological activity .
Properties
CAS No. |
61471-99-6 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
6-methoxy-N-methylpyridazin-3-amine |
InChI |
InChI=1S/C6H9N3O/c1-7-5-3-4-6(10-2)9-8-5/h3-4H,1-2H3,(H,7,8) |
InChI Key |
OQKDINOPXYGCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


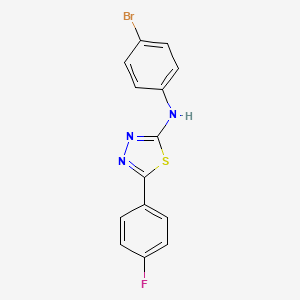
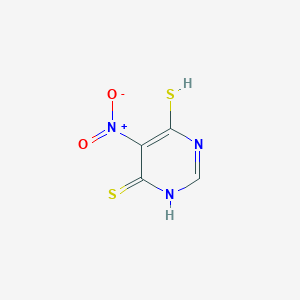
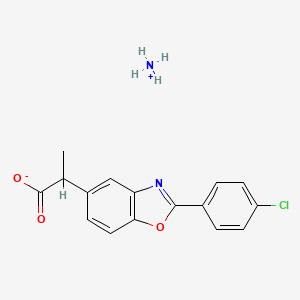
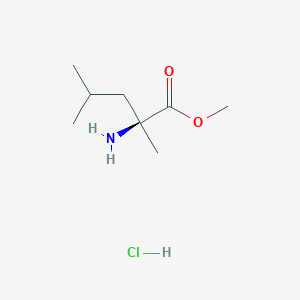

![2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B15213537.png)
![N-[3-Cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15213545.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-6-methylquinoline-4-carboxylic acid](/img/structure/B15213550.png)
